Cas no 925034-67-9 (Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate)

Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate 化学的及び物理的性質
名前と識別子
-
- methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate
- Methyl 5-chloro-3-((2-chloroacetamido)methyl)-2-hydroxybenzoate
- Methyl 5-chloro-3-([(chloroacetyl)amino]methyl)-2-hydroxybenzoate
- UNYVXHWUJZHFSA-UHFFFAOYSA-N
- benzoic acid, 5-chloro-3-[[(chloroacetyl)amino]methyl]-2-hydroxy-, methyl ester
- Benzoic acid, 5-chloro-3-[[(2-chloroacetyl)amino]methyl]-2-hydroxy-, methyl ester
- Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate
-
- MDL: MFCD09417009
- インチ: 1S/C11H11Cl2NO4/c1-18-11(17)8-3-7(13)2-6(10(8)16)5-14-9(15)4-12/h2-3,16H,4-5H2,1H3,(H,14,15)
- InChIKey: UNYVXHWUJZHFSA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=O)OC)C(=C(C=1)CNC(CCl)=O)O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 313
- トポロジー分子極性表面積: 75.6
Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ08433-1g |
Methyl 5-chloro-3-([(chloroacetyl)amino]methyl)-2-hydroxybenzoate |
925034-67-9 | >95% | 1g |
$405.00 | 2024-07-18 | |
abcr | AB414715-1 g |
Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate |
925034-67-9 | 1g |
€197.30 | 2023-04-24 | ||
abcr | AB414715-500 mg |
Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate |
925034-67-9 | 500MG |
€165.80 | 2023-01-14 | ||
abcr | AB414715-500mg |
Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate; . |
925034-67-9 | 500mg |
€173.00 | 2025-02-15 | ||
TRC | M130340-500mg |
Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate |
925034-67-9 | 500mg |
$ 235.00 | 2022-06-04 | ||
TRC | M130340-2000mg |
Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate |
925034-67-9 | 2g |
$ 615.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396450-1g |
Methyl 5-chloro-3-((2-chloroacetamido)methyl)-2-hydroxybenzoate |
925034-67-9 | 97% | 1g |
¥2156.00 | 2024-04-25 | |
A2B Chem LLC | AJ08433-500mg |
Methyl 5-chloro-3-([(chloroacetyl)amino]methyl)-2-hydroxybenzoate |
925034-67-9 | >95% | 500mg |
$384.00 | 2024-07-18 | |
abcr | AB414715-1g |
Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate; . |
925034-67-9 | 1g |
€197.00 | 2025-02-15 | ||
TRC | M130340-1000mg |
Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate |
925034-67-9 | 1g |
$ 390.00 | 2022-06-04 |
Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoateに関する追加情報
Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate: A Comprehensive Overview
The compound Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate (CAS No. 925034-67-9) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a benzoate backbone substituted with chlorine atoms and an amino group modified with a chloroacetyl moiety. The presence of these functional groups imparts the compound with versatile reactivity and selectivity, making it an attractive target for researchers and industry professionals alike.
Recent studies have highlighted the potential of Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate in drug discovery, particularly in the development of novel antibiotics and anticancer agents. The chlorinated substituents on the benzoate ring are known to enhance the compound's stability and bioavailability, while the amino group serves as a reactive site for further functionalization. For instance, researchers have explored the use of this compound as a precursor for synthesizing peptide-based drugs, where its amino group can be selectively modified to introduce bioactive motifs.
In addition to its pharmacological applications, Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate has shown promise in agrochemical research. Its ability to act as a selective herbicide has been demonstrated in recent field trials, where it exhibited high efficacy against invasive plant species without causing significant harm to crops. This property is attributed to the compound's ability to inhibit specific enzymes involved in plant metabolism, making it a potential alternative to traditional chemical herbicides that often pose environmental risks.
The synthesis of Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate involves a multi-step process that combines nucleophilic aromatic substitution and acylation reactions. The starting material is typically a substituted benzoic acid derivative, which undergoes chlorination followed by amino group modification using chloroacetic acid derivatives. The reaction conditions are carefully optimized to ensure high yield and purity of the final product. Recent advancements in catalytic systems have further improved the efficiency of these reactions, reducing production costs and minimizing environmental impact.
From a toxicological perspective, Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate has been subjected to rigorous safety assessments. Initial studies indicate that the compound exhibits low acute toxicity when administered orally or dermally. However, long-term exposure studies are currently underway to evaluate its potential genotoxicity and carcinogenicity. These findings are crucial for determining the safe handling and application of the compound in industrial settings.
Looking ahead, the versatility of Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate opens up new avenues for research and development. Its unique structure makes it an ideal candidate for exploring novel chemical transformations and for designing advanced materials with tailored properties. As technology continues to evolve, we can expect this compound to play an increasingly important role in both academic research and industrial applications.
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